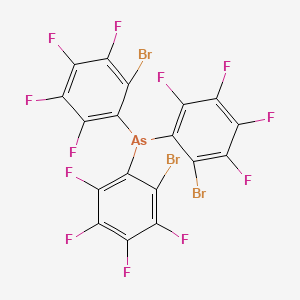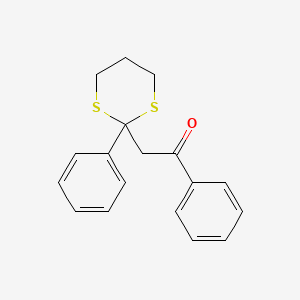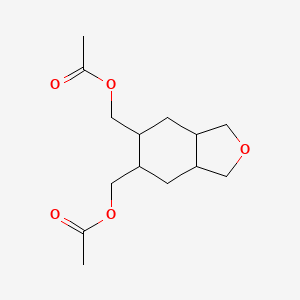![molecular formula C14H11BrClNO2 B14352193 N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is an organic compound that features a formamide group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide typically involves the following steps:
Bromination: The starting material, 2-bromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to form 2-bromophenyl methoxy.
Chlorination: The methoxylated compound is chlorinated using thionyl chloride to introduce the chlorine atom at the desired position.
Formylation: Finally, the chlorinated compound is reacted with formamide in the presence of a catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the formamide group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Products include amine derivatives of the original compound.
Applications De Recherche Scientifique
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[(2-chlorophenyl)methoxy]-5-bromophenyl]formamide
- N-[2-[(2-fluorophenyl)methoxy]-5-chlorophenyl]formamide
- N-[2-[(2-iodophenyl)methoxy]-5-chlorophenyl]formamide
Uniqueness
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H11BrClNO2 |
|---|---|
Poids moléculaire |
340.60 g/mol |
Nom IUPAC |
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-4-2-1-3-10(12)8-19-14-6-5-11(16)7-13(14)17-9-18/h1-7,9H,8H2,(H,17,18) |
Clé InChI |
RAGBOSUOOJHHKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)NC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/no-structure.png)

![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)

